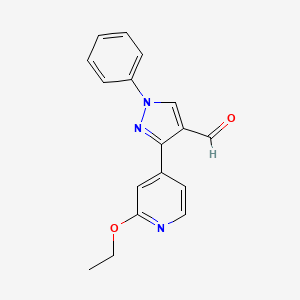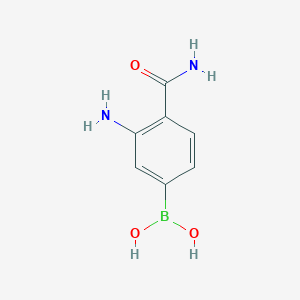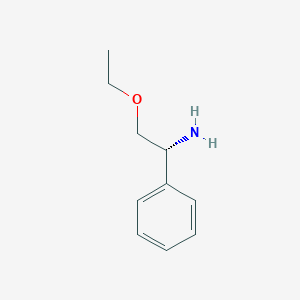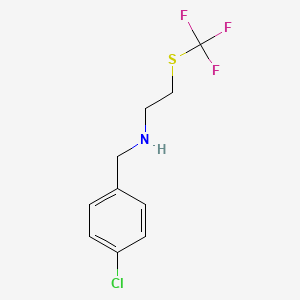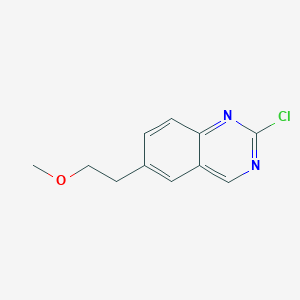![molecular formula C8H14O B11760725 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is an organic compound characterized by a cyclopropyl group attached to a prop-2-en-1-ol moiety. This compound is notable for its unique structural features, which include a cyclopropane ring and an allylic alcohol group. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Attachment of the Prop-2-en-1-ol Moiety: The allylic alcohol group can be introduced via a reaction involving an allylic halide and a suitable nucleophile, such as an alcohol or an alkoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The allylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted allylic compounds.
Scientific Research Applications
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar in having a cyclopropyl group but lacks the allylic alcohol moiety.
Allyl Alcohol: Contains the allylic alcohol group but lacks the cyclopropyl ring.
Uniqueness
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is unique due to the combination of a cyclopropyl ring and an allylic alcohol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-[(1R)-2,2-dimethylcyclopropyl]prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-7(8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
IQOZLJBSPAXVPF-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(C[C@@H]1C=CCO)C |
Canonical SMILES |
CC1(CC1C=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



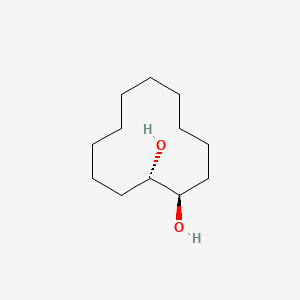
![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
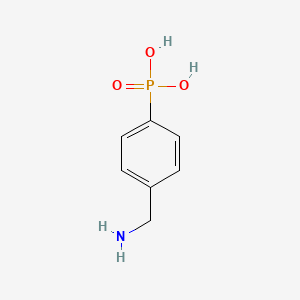
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
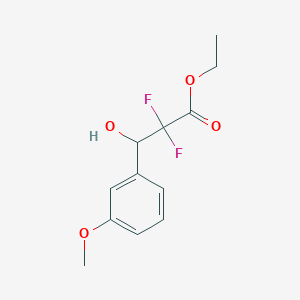
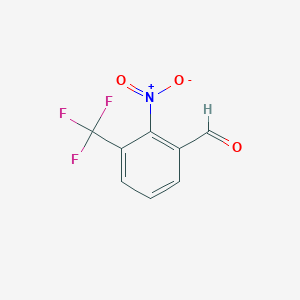
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
